molecular formula C17H15ClO4 B5845876 4-acetylphenyl (4-chloro-2-methylphenoxy)acetate

4-acetylphenyl (4-chloro-2-methylphenoxy)acetate

Cat. No.: B5845876
M. Wt: 318.7 g/mol
InChI Key: PQKIGCHOGNYJJI-UHFFFAOYSA-N
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Description

4-acetylphenyl (4-chloro-2-methylphenoxy)acetate is an organic compound with the molecular formula C17H15ClO4 It is a derivative of phenoxyacetic acid and is characterized by the presence of both acetyl and chloro-methylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetylphenyl (4-chloro-2-methylphenoxy)acetate typically involves the esterification of 4-acetylphenol with 4-chloro-2-methylphenoxyacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-acetylphenyl (4-chloro-2-methylphenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-acetylphenyl (4-chloro-2-methylphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including herbicidal properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-acetylphenyl (4-chloro-2-methylphenoxy)acetate involves its interaction with specific molecular targets. For instance, its herbicidal activity is attributed to its ability to mimic natural plant hormones, leading to uncontrolled growth and eventual plant death. The compound may also interact with enzymes and receptors in biological systems, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetylphenyl (4-chloro-2-methylphenoxy)acetate is unique due to the presence of both acetyl and chloro-methylphenoxy groups, which confer distinct chemical and biological properties. Its specific structural features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(4-acetylphenyl) 2-(4-chloro-2-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO4/c1-11-9-14(18)5-8-16(11)21-10-17(20)22-15-6-3-13(4-7-15)12(2)19/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKIGCHOGNYJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)OC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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